N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide
Description
This compound features a hybrid structure combining a 2-methylindole moiety and a 3-oxo-isoindolin-1-one core linked via a propanamide chain.
Properties
CAS No. |
5515-29-7 |
|---|---|
Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1H-isoindol-2-yl]propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-12-19(16-9-5-6-10-17(16)25-12)20-14-7-3-4-8-15(14)22(29)26(20)13(2)21(28)24-11-18(23)27/h3-10,13,20,25H,11H2,1-2H3,(H2,23,27)(H,24,28) |
InChI Key |
NEHBEODRAFJIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3C(C)C(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and isoindole intermediates, followed by their coupling under specific conditions.
-
Step 1: Synthesis of Indole Intermediate
- Reagents: 2-methyl-1H-indole, appropriate protecting groups.
- Conditions: Catalytic amounts of acid or base, controlled temperature.
-
Step 2: Synthesis of Isoindole Intermediate
- Reagents: Phthalic anhydride, amines.
- Conditions: Reflux in an appropriate solvent.
-
Step 3: Coupling Reaction
- Reagents: Indole and isoindole intermediates, coupling agents like EDCI or DCC.
- Conditions: Room temperature or slightly elevated temperatures, inert atmosphere.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents, catalysts like palladium.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and isoindole moieties may play a crucial role in binding to these targets, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Key Observations :
- Isoindole vs.
- Amide Side Chains: The 2-amino-2-oxoethyl group distinguishes the target compound from analogs with aromatic or alkyl substituents, suggesting improved solubility via polar interactions .
- Synthetic Routes : Most analogs employ DCC-mediated amide coupling (e.g., ), a standard method for carboxamide formation, implying scalability for the target compound.
Physicochemical Properties
Key Observations :
- The target compound’s amino-oxoethyl group likely reduces LogP compared to phenyl-substituted analogs, balancing lipophilicity for membrane permeability and aqueous solubility .
- Increased hydrogen-bond donors may enhance target binding but reduce blood-brain barrier penetration .
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